molecular formula C21H17ClN4O2 B6499078 2-(4-chlorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide CAS No. 953150-87-3

2-(4-chlorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide

Cat. No.: B6499078
CAS No.: 953150-87-3
M. Wt: 392.8 g/mol
InChI Key: YNGOXSQPQOWYOQ-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide" is a heterocyclic acetamide derivative featuring a 6-methoxy-substituted imidazo[1,2-b]pyridazine core linked to a 4-chlorophenyl group via an acetamide bridge. The methoxy group at position 6 of the imidazopyridazine ring may enhance solubility and metabolic stability compared to halogenated or alkylated analogs, while the 4-chlorophenyl moiety could contribute to lipophilicity and target binding .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-28-21-11-10-19-24-18(13-26(19)25-21)15-4-8-17(9-5-15)23-20(27)12-14-2-6-16(22)7-3-14/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOXSQPQOWYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on structural features, physicochemical properties, and synthetic methodologies.

Structural Analogues and Heterocyclic Core Variations

Imidazo[1,2-b]pyridazine Derivatives

  • Compound 75 (): (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Structural Differences: Replaces the acetamide group with a methanone linkage and incorporates a piperidinyl-trifluoromethylphenyl moiety. Physicochemical Data: Melting point 133–135°C, HPLC purity 99.6%, retention time 9.5 min. The trifluoromethyl group enhances metabolic resistance but reduces solubility compared to the target compound’s chloro substituent .

Triazolo[4,3-b]pyridazine Derivatives

  • Compound 891117-12-7 () : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
    • Structural Differences : Replaces the imidazo[1,2-b]pyridazine core with a triazolo[4,3-b]pyridazine ring and substitutes chloro with ethoxy.
    • Impact : The triazolo core may alter binding affinity due to increased nitrogen content, while the ethoxy group improves solubility compared to chloro .
  • Compound 1775354-28-3 () : 2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide
    • Key Features : Dual chloro/fluoro substitution and triazolo core. Molecular weight 409.84 g/mol, pKa 13.07, density 1.39 g/cm³. The fluorine atom may enhance bioavailability via improved membrane permeability .

Imidazo[1,2-a]pyridine Derivatives

  • MM0333.02 (): 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide Structural Differences: Imidazo[1,2-a]pyridine core with methyl substituents instead of methoxy and chloro.
  • IP-5 () : N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropylpropan-2-amine
    • Functional Groups : Fluorophenyl and isopropylamine substituents. IR peaks at 3084 cm⁻¹ (C-H aromatic) and 1605 cm⁻¹ (C=N). The fluorine atom may enhance binding specificity .

Table 1: Key Physicochemical Properties of Analogues

Compound ID Core Structure Substituents Molecular Weight (g/mol) pKa Melting Point (°C)
Target Compound Imidazo[1,2-b]pyridazine 6-Methoxy, 4-chlorophenyl ~400 (estimated) ~12–14 Not reported
Compound 75 () Imidazo[1,2-b]pyridazine 6-Methoxy, trifluoromethylphenyl 433.35 Not reported 133–135
1775354-28-3 () Triazolo[4,3-b]pyridazine 2-Chloro-6-fluorophenyl 409.84 13.07 Not reported
MM0333.02 () Imidazo[1,2-a]pyridine 6-Methyl, 4-methylphenyl 324.39 Not reported Not reported
Functional Group Impact on Bioactivity
  • Methoxy vs. Methyl/Ethoxy : The target’s methoxy group offers moderate polarity, balancing solubility and membrane permeability. Ethoxy () increases solubility but may reduce metabolic stability .
  • Chloro vs. Fluoro : Chloro enhances lipophilicity and target binding via hydrophobic interactions, while fluoro () improves bioavailability and electronic effects .
  • Acetamide vs. Methanone: The acetamide linkage in the target compound may facilitate hydrogen bonding with biological targets compared to the methanone group in Compound 75 .

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